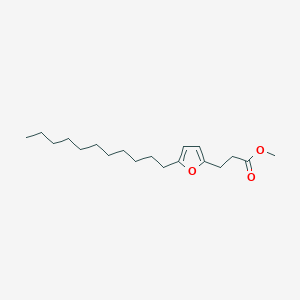
Methyl 3-(5-undecylfuran-2-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-undecylfuran-2-YL)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers . This particular compound features a furan ring substituted with an undecyl group and a propanoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-undecylfuran-2-YL)propanoate typically involves the esterification of 3-(5-undecylfuran-2-YL)propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
3-(5-undecylfuran-2-YL)propanoic acid+methanolH2SO4Methyl 3-(5-undecylfuran-2-YL)propanoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-undecylfuran-2-YL)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH).
Reduction: LiAlH4 in dry ether.
Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products
Hydrolysis: 3-(5-undecylfuran-2-YL)propanoic acid and methanol.
Reduction: 3-(5-undecylfuran-2-YL)propanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Methyl 3-(5-undecylfuran-2-YL)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 3-(5-undecylfuran-2-YL)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a fruity odor.
Ethyl propanoate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: Known for its pineapple-like odor.
Uniqueness
Methyl 3-(5-undecylfuran-2-YL)propanoate is unique due to its furan ring substituted with a long undecyl chain, which imparts distinct chemical and physical properties compared to simpler esters. This structural uniqueness makes it valuable in specialized applications, particularly in research and industry.
Properties
CAS No. |
64137-39-9 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl 3-(5-undecylfuran-2-yl)propanoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-17-13-14-18(22-17)15-16-19(20)21-2/h13-14H,3-12,15-16H2,1-2H3 |
InChI Key |
HTPUDIJFGZLWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(O1)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















